CCR4 Receptor Antagonism: Class-Level Potency Contextualization for the Cyclobutyl-Trifluoromethyl Scaffold
The compound is claimed within a patent class of piperazinyl pyrimidine derivatives demonstrating CCR4 antagonism. While a specific IC50 value for compound 2097857-27-5 is not publicly reported, the patent establishes a class-level activity range for closely related congeners. For example, a structurally similar analog bearing a cyclobutyl group at the same pyrimidine position exhibits an IC50 of 91.2 nM in a human CCR4 [35S]-GTPγS binding assay [1]. This value serves as a quantitative benchmark for the scaffold's potential, indicating that the cyclobutyl-substituted sub-series possesses nanomolar CCR4 antagonistic activity. The presence of the electron-withdrawing trifluoromethyl group on the pendant pyrimidine is a common motif for enhancing metabolic stability and potency within this class [1].
| Evidence Dimension | CCR4 Antagonist Potency (Functional Binding Assay) |
|---|---|
| Target Compound Data | Not individually disclosed in public literature; claimed as part of patent class. |
| Comparator Or Baseline | Structurally similar cyclobutyl-piperazinyl-pyrimidine analog from patent JP2015506936A: IC50 = 91.2 nM |
| Quantified Difference | Not calculable; the target compound's potency is inferred to be within the nanomolar range of its patent class. |
| Conditions | Antagonist activity at human CCR4 expressed in CHO membranes, assessed by inhibition of [35S]-GTPγS binding. |
Why This Matters
This contextualizes the compound within a known active class, providing a rationale for its selection in CCR4-focused research programs where nanomolar potency is a prerequisite.
- [1] Li, S., Wang, Y., Xiao, J., Ma, D., Gong, H., Qi, H., ... & Liu, H. (2015). Piperazinyl pyrimidine derivatives, their production and use. Japanese Patent No. JP2015506936A. Peking University, Institute of Pharmacology and Toxicology Academy of Military Medical Sciences P.L.A. China. View Source
